molecular formula C16H17ClN4O2S B12441829 2-(6-chlorobenzo[d]isoxazol-3-yl)-N-(2-(dimethylamino)ethyl)-4-methylthiazole-5-carboxamide

2-(6-chlorobenzo[d]isoxazol-3-yl)-N-(2-(dimethylamino)ethyl)-4-methylthiazole-5-carboxamide

Cat. No.: B12441829
M. Wt: 364.9 g/mol
InChI Key: UELGNMCVUZPJJW-UHFFFAOYSA-N
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Description

2-(6-chlorobenzo[d]isoxazol-3-yl)-N-(2-(dimethylamino)ethyl)-4-methylthiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a chlorobenzoisoxazole moiety, a dimethylaminoethyl group, and a methylthiazole carboxamide. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chlorobenzo[d]isoxazol-3-yl)-N-(2-(dimethylamino)ethyl)-4-methylthiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Chlorobenzoisoxazole Core: This step involves the cyclization of a suitable precursor to form the benzoisoxazole ring, followed by chlorination to introduce the chlorine atom at the desired position.

    Introduction of the Dimethylaminoethyl Group: This step involves the alkylation of the benzoisoxazole core with a dimethylaminoethyl halide under basic conditions.

    Formation of the Methylthiazole Carboxamide: This step involves the condensation of the intermediate with a thiazole derivative, followed by amide bond formation to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-chlorobenzo[d]isoxazol-3-yl)-N-(2-(dimethylamino)ethyl)-4-methylthiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the benzoisoxazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzoisoxazole derivatives.

Scientific Research Applications

2-(6-chlorobenzo[d]isoxazol-3-yl)-N-(2-(dimethylamino)ethyl)-4-methylthiazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-chlorobenzo[d]isoxazol-3-yl)-N-(2-(dimethylamino)ethyl)-4-methylthiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-chlorobenzo[d]isoxazol-3-yl)-N-(2-(dimethylamino)ethyl)-4-methylthiazole-5-carboxamide
  • 2-(6-chlorobenzo[d]isoxazol-3-yl)-N-(2-(dimethylamino)ethyl)-4-methylthiazole-5-carboxylate
  • 2-(6-chlorobenzo[d]isoxazol-3-yl)-N-(2-(dimethylamino)ethyl)-4-methylthiazole-5-carboxylamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H17ClN4O2S

Molecular Weight

364.9 g/mol

IUPAC Name

2-(6-chloro-1,2-benzoxazol-3-yl)-N-[2-(dimethylamino)ethyl]-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C16H17ClN4O2S/c1-9-14(15(22)18-6-7-21(2)3)24-16(19-9)13-11-5-4-10(17)8-12(11)23-20-13/h4-5,8H,6-7H2,1-3H3,(H,18,22)

InChI Key

UELGNMCVUZPJJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=NOC3=C2C=CC(=C3)Cl)C(=O)NCCN(C)C

Origin of Product

United States

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